Lipophilicity Advantage: XLogP3 Comparison of Urea, 1-(4-heptyl)-3-propyl- vs. 1,3-Di-n-propylurea
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 2.8) compared to the symmetrical 1,3-di-n-propylurea (LogP = 1.11), corresponding to an approximately 49-fold greater partition coefficient [1]. This difference is driven by the heptyl chain and the unsymmetrical substitution pattern, which collectively reduce hydrogen-bonding capacity to aqueous media relative to the symmetrical short-chain analog.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (computed) |
| Comparator Or Baseline | 1,3-Di-n-propylurea: LogP = 1.11 (measured/estimated) |
| Quantified Difference | ΔLogP = 1.69, ~49-fold higher partition coefficient |
| Conditions | PubChem XLogP3 algorithm vs. ChemicalBook experimental/estimated LogP |
Why This Matters
For procurement decisions, a 49-fold lipophilicity difference dictates solvent selection, formulation strategy, and biological membrane permeability predictions—rendering 1,3-di-n-propylurea an inadequate substitute in any lipid-phase or nonpolar application.
- [1] PubChem Compound Summary for CID 218526, Urea, 1-(4-heptyl)-3-propyl-. National Center for Biotechnology Information (2025). View Source
